

# physicochemical properties of 2,4-dimethyl-cyclohexanecarboxamide

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## Compound of Interest

Compound Name: Cyclohexanecarboxamide, 2,4-dimethyl-

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An In-Depth Technical Guide to the Physicochemical Profiling and Analytical Characterization of 2,4-Dimethyl-cyclohexanecarboxamide

## Executive Summary & Molecular Architecture

As a Senior Application Scientist, I approach the characterization of specialty building blocks not merely as a routine analytical task, but as a systematic deconstruction of their physicochemical behavior. 2,4-Dimethyl-cyclohexanecarboxamide (CAS 681448-31-7)[1] is a highly versatile, rigid aliphatic scaffold (Molecular Formula: C<sub>9</sub>H<sub>17</sub>NO).

Alkyl-substituted cyclohexanecarboxamides are well-documented as potent modulators and agonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a primary cold sensor in human physiology[2]. Model TRPM8 agonists, such as WS-12 and WS-3, share this exact core structural motif[3]. The 1,2,4-substitution pattern on the cyclohexane ring generates multiple stereocenters, dictating the equatorial versus axial positioning of the bulky carboxamide group. This precise spatial arrangement is what allows the molecule to act as an effective pharmacophore or a rigid scaffold in peptidomimetic drug design.

## Part 1: Theoretical & Empirical Physicochemical Properties

Understanding the baseline physicochemical properties of 2,4-dimethyl-cyclohexanecarboxamide is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and designing downstream assays. The addition of two methyl groups to the cyclohexane ring significantly alters the lipophilicity and crystal packing compared to the base cyclohexanecarboxamide[4].

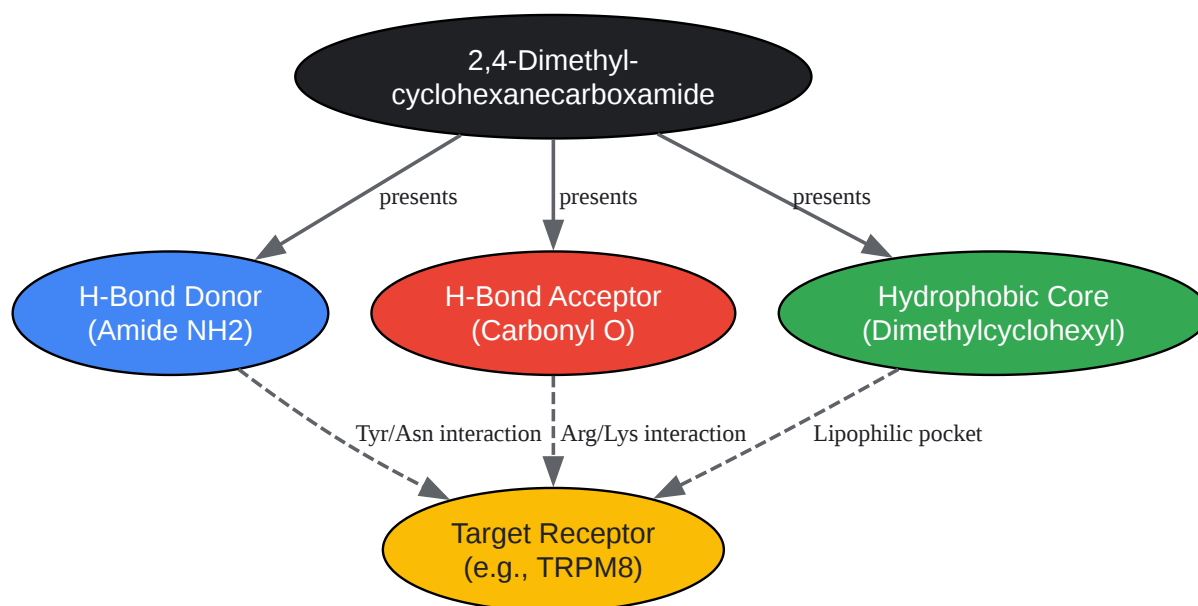
Table 1: Physicochemical Profile of 2,4-Dimethyl-cyclohexanecarboxamide

Parameter	Value	Analytical/Predictive Basis
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO	Exact Mass: 155.1310 Da
Molecular Weight	155.24 g/mol	Standard Atomic Weights
Topological Polar Surface Area (TPSA)	43.09 Å <sup>2</sup>	Contribution from primary amide (O=C-NH <sub>2</sub> )
LogP (Octanol/Water)	1.80 – 2.20	Alkyl substitution increases lipophilicity relative to base cyclohexanecarboxamide
Hydrogen Bond Donors	1	Primary amine group (-NH <sub>2</sub> ) acts as a single donor center
Hydrogen Bond Acceptors	1	Carbonyl oxygen (C=O)
Rotatable Bonds	1	C(ring)-C(carbonyl) bond
pKa (Amide)	~15.0	Remains neutral across physiological pH (1.2 - 9.0)

## Part 2: Conformational Dynamics & Target Interaction

Why is this specific scaffold so valuable in drug discovery? The rigid cyclohexane ring locks the amide pharmacophore in a highly specific vector. In the context of TRPM8 cooling receptors,

the hydrophobic dimethyl-cyclohexyl core efficiently engages the lipophilic pocket of the receptor, while the primary amide acts as a hydrogen bond donor/acceptor pair to key tyrosine and asparagine residues[2].



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Pharmacophore mapping and receptor interaction model for alkyl-cyclohexanecarboxamides.

## Part 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, analytical protocols must be designed with built-in causality and self-validation. Below are the definitive methodologies for characterizing this compound.

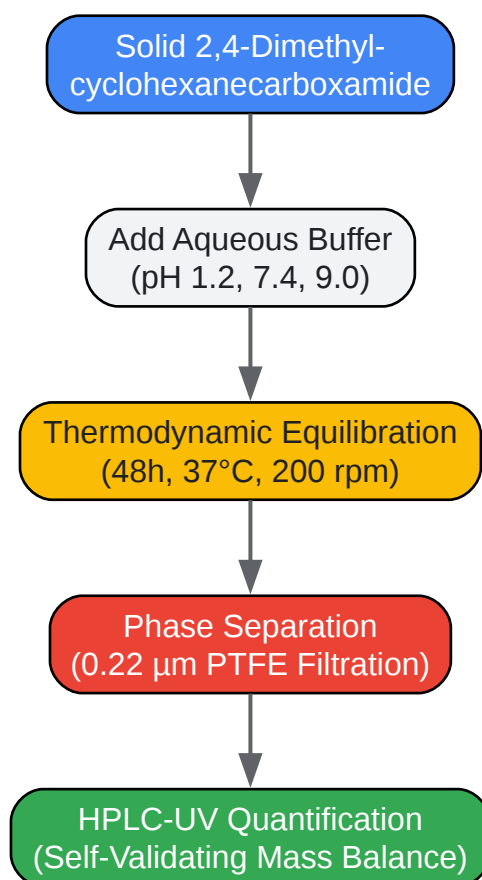
### Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

**Expertise & Causality:** Kinetic solubility assays utilizing DMSO dilution often artificially inflate the solubility of crystalline amides due to transient supersaturation. To capture the true thermodynamic sink, we employ the shake-flask method based on.

- Saturation: Add 50 mg of solid 2,4-dimethyl-cyclohexanecarboxamide to 5 mL of aqueous buffer (pH 7.4).
- Equilibration: Incubate the suspension at 37°C for 48 hours under constant agitation (200 rpm). Causality: The rigid crystal lattice of substituted cyclohexanecarboxamides requires extended time to reach thermodynamic equilibrium with the aqueous phase.
- Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: Nylon filters contain intrinsic amide bonds that can engage in hydrogen bonding with the analyte, leading to non-specific adsorption and artificially deflated solubility values. PTFE provides an inert fluorinated surface, ensuring complete mass transfer.
- Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve compliant with .

Self-Validating Mechanism: The HPLC protocol utilizes dual-wavelength UV detection. Because aliphatic amides lack extended chromophores, 210 nm is required for quantification.

Concurrently, the 254 nm channel is continuously monitored as a self-validating baseline check to rule out aromatic impurities from upstream synthesis.



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Thermodynamic solubility profiling workflow for 2,4-dimethyl-cyclohexanecarboxamide.

## Protocol 2: Diastereomeric Resolution via Chiral HPLC

Expertise & Causality: Biological targets, such as TRPM8, are highly stereoselective[2]. It is imperative to separate the specific active diastereomers (e.g., all-equatorial configurations) from the bulk mixture.

- Sample Preparation: Dissolve the compound in a non-polar mobile phase (Hexane/Isopropanol 90:10).
- Stationary Phase Selection: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) chiral column. Causality: The helical structure of the amylose derivative provides chiral cavities that differentially interact with the equatorial versus axial methyl groups of the analyte.
- Elution: Run isocratic elution at 1.0 mL/min.

Self-Validating Mechanism: Integrate an inline Circular Dichroism (CD) detector alongside the UV detector. The CD detector provides real-time confirmation of enantiomeric/diastereomeric excess, ensuring that the separated peaks are true stereoisomers and not structurally distinct impurities.

## References

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